Charantadiol A vs. Cucurbitacin-B and Momordicin II: Anthelmintic Target Inhibition Constants (Ki) from Molecular Docking
In a molecular docking study evaluating anthelmintic potential, charantadiol-A was directly compared with cucurbitacin-B, momordicin II, and oreganol for inhibition of rat carnitine palmitoyl transferase 2 (CPT 2) and Ascaris suum fumarate reductase (AsFR) enzymes. Charantadiol-A exhibited a Ki of 2.06 nM for CPT 2 and 16.6 nM for AsFR. Cucurbitacin-B showed a Ki of 0.0571 nM for CPT 2 and 5.31 nM for AsFR. Momordicin II exhibited a Ki of 0.072 nM for CPT 2 and 40.78 nM for AsFR. Oreganol showed Ki values of 0.137 nM (CPT 2) and 1.9 nM (AsFR) [1]. The data reveal that charantadiol-A possesses moderate but measurable nanomolar inhibition constants distinct from the more potent cucurbitacin-B and the less potent AsFR inhibition of momordicin II.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | CPT 2: 2.06 nM; AsFR: 16.6 nM |
| Comparator Or Baseline | Cucurbitacin-B: CPT 2 0.0571 nM, AsFR 5.31 nM; Momordicin II: CPT 2 0.072 nM, AsFR 40.78 nM; Oreganol: CPT 2 0.137 nM, AsFR 1.9 nM |
| Quantified Difference | CPT 2 Ki: charantadiol-A is 36-fold higher than cucurbitacin-B; AsFR Ki: charantadiol-A is 3.1-fold higher than cucurbitacin-B and 2.5-fold lower than momordicin II |
| Conditions | In silico molecular docking using AutoDock 4.2 with target proteins CPT 2 (rat) and AsFR (Ascaris suum fumarate reductase) |
Why This Matters
This direct comparison quantifies charantadiol-A's intermediate anthelmintic target inhibition profile, enabling informed selection for broad-spectrum screening versus compounds with stronger (cucurbitacin-B) or more imbalanced (momordicin II) dual-target inhibition.
- [1] Aydin S, et al. Molecular dockings of secondary metabolites to evaluate anthelmintic potential. Sigma J Eng Nat Sci. 2026;44(1):575-591. View Source
